カムトテシン

カムトテシンは、カムトテカ樹から分離された天然アルカロイドで、トポイソメラーゼI阻害剤として作用する。そのラクトン環構造により、酵素とDNAの可逆的複合体を安定化し、DNA鎖の切断を促進してがん細胞のアポトーシスを誘導する。医薬品開発においては、イリノテカンやトポテカンなどの半合成誘導体の前駆体として重要な役割を果たす。分子生物学的・薬理学的特性に基づく特異的な作用機序が、抗がん剤としての臨床的価値を支える。

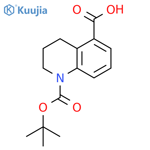

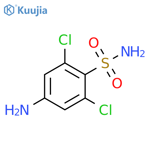

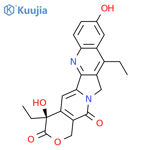

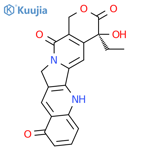

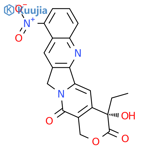

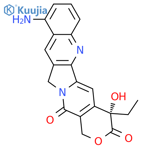

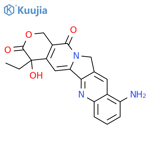

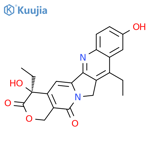

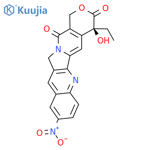

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

7-Ethyl-10-hydroxycamptothecin | 86639-52-3 | C22H20N2O5 |

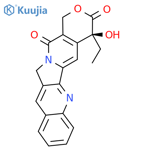

|

4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | 67656-30-8 | C20H16N2O5 |

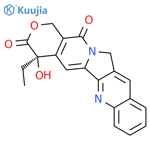

|

Rubitecan | 91421-42-0 | C20H15N3O6 |

|

9-amino-CPT | 91421-43-1 | C20H17N3O4 |

|

1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,10-amino-4-ethyl-4-hydroxy- | 130194-90-0 | C20H17N3O4 |

|

7-Ethyl-10-hydroxycamptothecin | 130194-92-2 | C20H16N2O5 |

|

10-Nitrocamptothecin | 104195-61-1 | C20H15N3O6 |

|

Camptothecin | 7689-03-4 | C20H16N2O4 |

|

(R)-(-)-Camptothecin | 110351-92-3 | C20H16N2O4 |

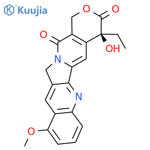

|

9-Methoxycamptothecin | 39026-92-1 | C21H18N2O5 |

関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品